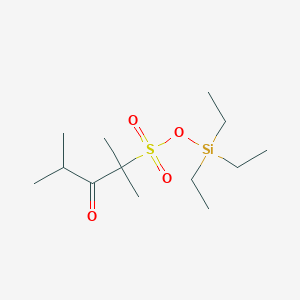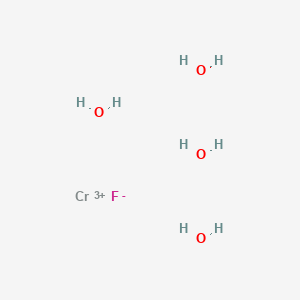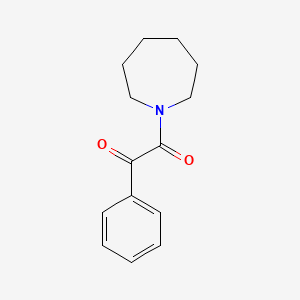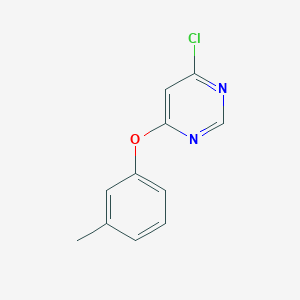![molecular formula C12H15NO3 B14130899 Acetic acid, [(2,6-diethylphenyl)amino]oxo- CAS No. 628324-79-8](/img/structure/B14130899.png)
Acetic acid, [(2,6-diethylphenyl)amino]oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (2,6-Diethylphenyl)aminoacetic acid can generally be carried out by a multi-step reaction. A common synthesis method involves reacting 2,6-diethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester, which is then hydrolyzed to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
(2,6-Diethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and specific acids or bases to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,6-Diethylphenyl)aminoacetic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the agricultural industry as a metabolite of alachlor, aiding in the control of weeds.
Mechanism of Action
The mechanism of action of (2,6-Diethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. As a metabolite of alachlor, it exerts its effects by inhibiting the synthesis of essential proteins in target organisms, leading to their eventual death. The exact molecular targets and pathways are still being studied to fully understand its mode of action .
Comparison with Similar Compounds
(2,6-Diethylphenyl)aminoacetic acid can be compared with other similar compounds such as:
Alachlor oxanilic acid: A closely related compound with similar chemical properties and applications.
Metolachlor oxanilic acid: Another herbicide metabolite with comparable uses in agriculture.
The uniqueness of (2,6-Diethylphenyl)aminoacetic acid lies in its specific substitution pattern and its role as a metabolite of alachlor, which distinguishes it from other similar compounds.
Properties
CAS No. |
628324-79-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2,6-diethylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
WZXKAAQQMJMXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)

![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)






